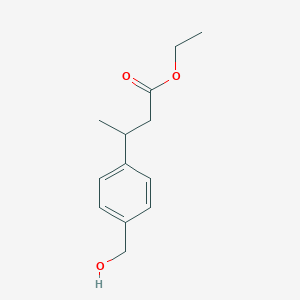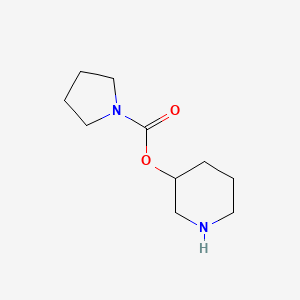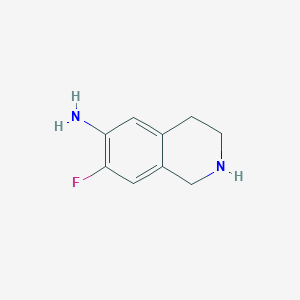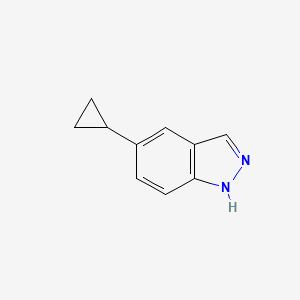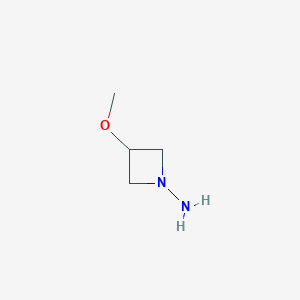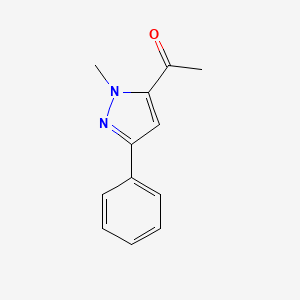
1-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-on
Übersicht
Beschreibung
“1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one” is a chemical compound that is part of the pyrazole family . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, and they have been shown to exhibit a wide variety of biological activities . This specific compound has a molecular weight of 186.21 .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one”, often involves the reaction of 1-acetoacetyl-4-tert-butoxycarbonylpiperazine with phenylhydrazine in the presence of methanesulfonic acid, followed by cyclization with phosphous oxy chloride in pyridine .Molecular Structure Analysis
The molecular structure of “1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one” can be represented by the formula C11H10N2O . The InChI code for this compound is 1S/C11H10N2O/c1-9(14)11-7-8-12-13(11)10-5-3-2-4-6-10/h2-8H,1H3 .Chemical Reactions Analysis
Pyrazole derivatives, including “1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one”, can undergo a variety of chemical reactions. For instance, they can be synthesized by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature .Physical and Chemical Properties Analysis
The physical and chemical properties of “1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-one” include a molecular weight of 186.21 and a boiling point of 429°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Antidiabetika
Die Verbindung 1-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)ethan-1-on kann als Zwischenprodukt bei der Synthese von selektiven und oral aktiven Dipeptidylpeptidase-4-Inhibitoren verwendet werden, die aufgrund ihrer antidiabetischen Eigenschaften von Bedeutung sind. Ähnliche Verbindungen wurden zur Herstellung nichtracemischer γ-bicyclischer Heteroarylpiperazin- und Heteroarylpiperidin-substituierter Prolinylthiazolidine verwendet .
Analytisches Reagenz für Kohlenhydrate
Diese Chemikalie könnte als Reagenz für den Nachweis von reduzierenden Kohlenhydraten durch ESI/MALDI-MS dienen, wodurch die Empfindlichkeit von reduzierenden Mono- und Oligosacchariden für ihre anschließende Bestimmung mittels Kapillarelektrophorese verbessert wird .
Synthese-Zwischenprodukt
Die Verbindung könnte als Zwischenprodukt in verschiedenen Syntheseprozessen beteiligt sein. Beispielsweise wurden verwandte Verbindungen in Verfahren zur Herstellung von Piperazinderivaten unter Verwendung spezifischer Ausgangsmaterialien verwendet .
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various cellular targets, leading to diverse biological activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines . The interaction of the compound with its targets may lead to changes in cellular processes, potentially resulting in cytotoxic effects.
Biochemical Pathways
Pyrazole derivatives have been associated with a wide variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been shown to exhibit cytotoxic effects on several human cell lines . This suggests that the compound may induce changes at the molecular and cellular levels that result in cell death.
Eigenschaften
IUPAC Name |
1-(2-methyl-5-phenylpyrazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9(15)12-8-11(13-14(12)2)10-6-4-3-5-7-10/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSROYIOFLYAMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NN1C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


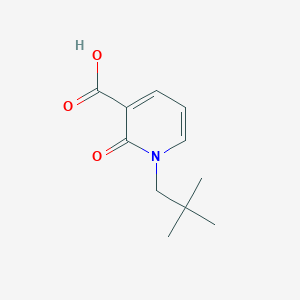
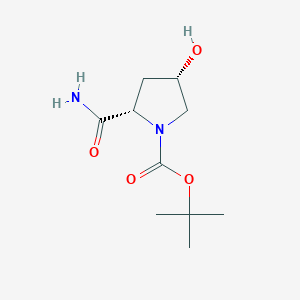
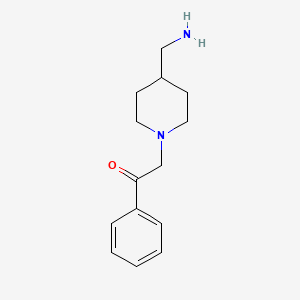
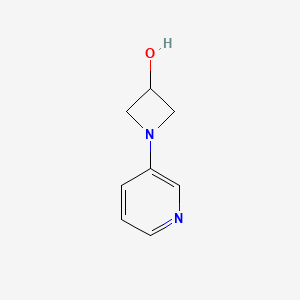
![Methyl 8-amino-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1473668.png)
![4-[1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methylbenzoic acid](/img/structure/B1473670.png)
